Cas no 170108-96-0 ([4-(2-Propenoyloxy)phenyl]methanol)

[4-(2-Propenoyloxy)phenyl]methanol is a versatile acrylate derivative characterized by its bifunctional reactivity, featuring both a hydroxyl group and an acrylate moiety. This compound is particularly valuable in polymer chemistry, where it serves as a crosslinking agent or monomer in the synthesis of specialty resins, coatings, and adhesives. The presence of the hydroxyl group enables further functionalization, while the acrylate group facilitates radical polymerization, enhancing material properties such as hardness, adhesion, and chemical resistance. Its structural design offers compatibility with a range of industrial formulations, making it suitable for advanced applications in photopolymers, composites, and biomedical materials. The compound's stability and reactivity balance make it a reliable choice for precision chemical synthesis.
[4-(2-Propenoyloxy)phenyl]methanol structure
170108-96-0 structure
Product name:[4-(2-Propenoyloxy)phenyl]methanol
CAS No:170108-96-0
MF:C10H10O3
MW:178.184603214264
CID:5793268
PubChem ID:54514640

[4-(2-Propenoyloxy)phenyl]methanol Chemical and Physical Properties

Names and Identifiers

    • 4-(hydroxymethyl)phenyl prop-2-enoate
    • 4-(Hydroxymethyl)phenyl acrylate
    • SCHEMBL99981
    • YLOBZHKTBAJESJ-UHFFFAOYSA-N
    • [4-(2-propenoyloxy)phenyl]methanol
    • EN300-6764090
    • 170108-96-0
    • [4-(hydroxymethyl)phenyl] prop-2-enoate
    • 2-Propenoic acid, 4-(hydroxymethyl)phenyl ester
    • [4-(2-Propenoyloxy)phenyl]methanol
    • Inchi: 1S/C10H10O3/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h2-6,11H,1,7H2
    • InChI Key: YLOBZHKTBAJESJ-UHFFFAOYSA-N
    • SMILES: O(C(C=C)=O)C1C=CC(CO)=CC=1

Computed Properties

  • Exact Mass: 178.062994177g/mol
  • Monoisotopic Mass: 178.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.168±0.06 g/cm3(Predicted)
  • Boiling Point: 327.5±21.0 °C(Predicted)
  • pka: 14.13±0.10(Predicted)

[4-(2-Propenoyloxy)phenyl]methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6764090-0.5g
4-(hydroxymethyl)phenyl prop-2-enoate
170108-96-0 90%
0.5g
$546.0 2023-05-30
Enamine
EN300-6764090-5.0g
4-(hydroxymethyl)phenyl prop-2-enoate
170108-96-0 90%
5g
$2028.0 2023-05-30
Enamine
EN300-6764090-1.0g
4-(hydroxymethyl)phenyl prop-2-enoate
170108-96-0 90%
1g
$699.0 2023-05-30
Aaron
AR028K9W-250mg
4-(hydroxymethyl)phenylprop-2-enoate
170108-96-0 95%
250mg
$503.00 2025-02-16
Aaron
AR028K9W-1g
4-(hydroxymethyl)phenylprop-2-enoate
170108-96-0 95%
1g
$987.00 2025-02-16
1PlusChem
1P028K1K-250mg
4-(hydroxymethyl)phenylprop-2-enoate
170108-96-0 90%
250mg
$491.00 2024-06-19
1PlusChem
1P028K1K-1g
4-(hydroxymethyl)phenylprop-2-enoate
170108-96-0 90%
1g
$926.00 2024-06-19
Aaron
AR028K9W-50mg
4-(hydroxymethyl)phenylprop-2-enoate
170108-96-0 95%
50mg
$248.00 2025-02-16
1PlusChem
1P028K1K-500mg
4-(hydroxymethyl)phenylprop-2-enoate
170108-96-0 90%
500mg
$737.00 2024-06-19
Enamine
EN300-6764090-0.25g
4-(hydroxymethyl)phenyl prop-2-enoate
170108-96-0 90%
0.25g
$347.0 2023-05-30

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